molecular formula C9H9F2NOS B13518309 2-(4-(Difluoromethoxy)phenyl)ethanethioamide

2-(4-(Difluoromethoxy)phenyl)ethanethioamide

Cat. No.: B13518309
M. Wt: 217.24 g/mol
InChI Key: UFCRQRWEBDXZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)phenyl)ethanethioamide is an organic compound with the molecular formula C9H9F2NOS and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide typically involves the reaction of 2-(4-(Difluoromethoxy)phenyl)ethanamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2-(4-(Difluoromethoxy)phenyl)ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)ethanethioamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, while the ethanethioamide group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

2-(4-(Difluoromethoxy)phenyl)ethanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethoxy and ethanethioamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F2NOS

Molecular Weight

217.24 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]ethanethioamide

InChI

InChI=1S/C9H9F2NOS/c10-9(11)13-7-3-1-6(2-4-7)5-8(12)14/h1-4,9H,5H2,(H2,12,14)

InChI Key

UFCRQRWEBDXZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.